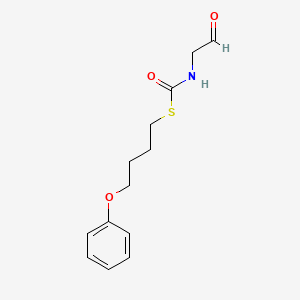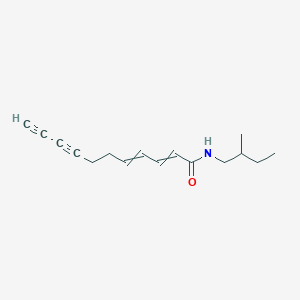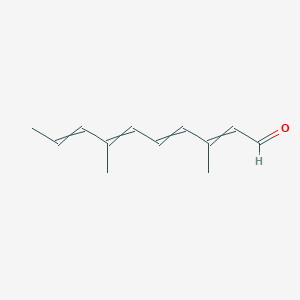![molecular formula C17H36O2 B14339270 1-[2-(Hexyloxy)ethoxy]nonane CAS No. 93658-38-9](/img/structure/B14339270.png)
1-[2-(Hexyloxy)ethoxy]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hexyloxy)ethoxy]nonane is an organic compound that belongs to the class of ethers It is characterized by a nonane backbone with a hexyloxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hexyloxy)ethoxy]nonane typically involves the reaction of 1-bromo-2-(hexyloxy)ethane with nonanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hexyloxy)ethoxy]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
1-[2-(Hexyloxy)ethoxy]nonane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Hexyloxy)ethoxy]nonane involves its interaction with molecular targets through its ether linkage. The compound can participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Butoxy)ethoxy]nonane
- 1-[2-(Octyloxy)ethoxy]nonane
- 1-[2-(Decyloxy)ethoxy]nonane
Uniqueness
1-[2-(Hexyloxy)ethoxy]nonane is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93658-38-9 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-(2-hexoxyethoxy)nonane |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-9-10-11-13-15-19-17-16-18-14-12-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
NTBYADBIFCUADN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


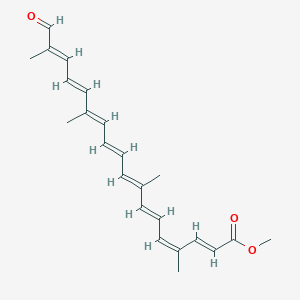
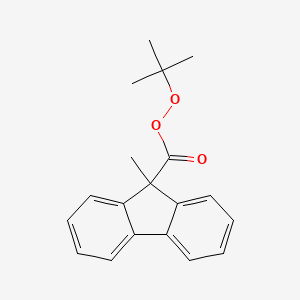
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
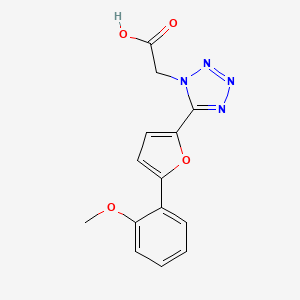
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
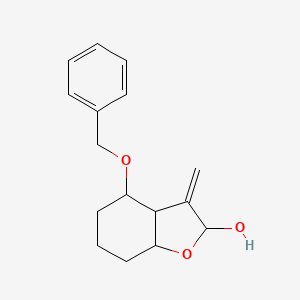
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
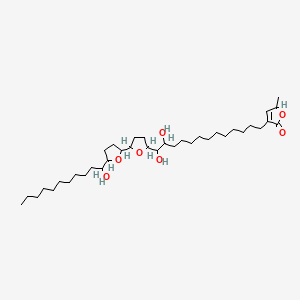
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
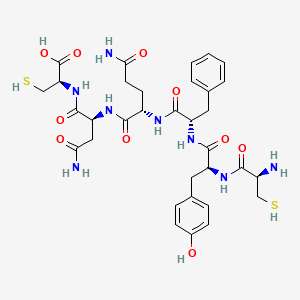
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
